5-Iodo-2-methylbenzohydrazide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H9IN2O |
|---|---|
Molecular Weight |
276.07 g/mol |
IUPAC Name |
5-iodo-2-methylbenzohydrazide |
InChI |
InChI=1S/C8H9IN2O/c1-5-2-3-6(9)4-7(5)8(12)11-10/h2-4H,10H2,1H3,(H,11,12) |
InChI Key |
PTWGHRQXNJBJQK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)I)C(=O)NN |
Origin of Product |
United States |
Coordination Chemistry and Metal Complex Formation
Ligand Properties of 5-Iodo-2-methylbenzohydrazide
The structural features of this compound, including its binding sites and the electronic and steric nature of its substituents, are crucial in determining its coordination behavior with metal ions.
This compound possesses two primary potential binding sites: the carbonyl oxygen atom and the terminal amino nitrogen atom of the hydrazide group. This allows the molecule to function as a bidentate ligand, forming a stable five-membered chelate ring with a central metal ion. The hydrazide group is known to be a versatile chelating agent for forming stable complexes. nih.gov
Furthermore, this compound can serve as a precursor for more complex Schiff base ligands. Through condensation reaction with aldehydes or ketones, the hydrazide is converted into a hydrazone. dntb.gov.uaijcce.ac.ir These resulting Schiff base ligands often exhibit enhanced coordination capabilities, potentially acting as tridentate (ONO) or tetradentate (ONNO) donors, depending on the nature of the carbonyl compound used. bendola.comajol.info In its neutral form, the ligand can coordinate through the thione sulfur and azomethine nitrogen atoms. nih.gov
The coordination properties of this compound are influenced by the electronic and steric effects of the substituents on its aromatic ring.
Electronic Factors : The benzene (B151609) ring is substituted with an iodo group at the 5-position and a methyl group at the 2-position. The methyl group (-CH₃) is an electron-donating group, which increases the electron density on the aromatic ring and, by extension, on the adjacent carbonyl oxygen donor atom. Conversely, the iodo group (-I) is an electron-withdrawing group through induction, which tends to decrease electron density. The interplay of these opposing electronic effects modulates the Lewis basicity of the donor atoms, influencing the stability of the resulting metal complexes. Studies on related systems have shown that electron-withdrawing substituents on ligands can enhance the catalytic activity of their metal complexes. researchgate.net
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound or its derivatives generally involves the reaction between the ligand and a suitable metal salt in a 2:1 ligand-to-metal molar ratio. science.gov
Complexes of this compound with various transition metals can be prepared using standard synthetic methodologies. Typically, the ligand is dissolved in a solvent such as ethanol (B145695) or methanol, and a solution of the corresponding metal salt (e.g., chloride or nitrate) is added. nih.govsysrevpharm.org The reaction mixture is often refluxed for several hours to ensure complete formation of the complex, which may then be isolated by filtration. sysrevpharm.org
The characterization of these complexes relies on a suite of analytical and spectroscopic techniques:
Elemental Analysis : Confirms the stoichiometric ratio of metal to ligand in the complex. nih.gov
Molar Conductance Measurements : Determines the electrolytic or non-electrolytic nature of the complexes in solution. nih.govresearchgate.net
Infrared (IR) Spectroscopy : Provides evidence of coordination by observing shifts in the vibrational frequencies of key functional groups, such as the C=O (carbonyl) and N-H (amino) bands of the hydrazide moiety, upon complexation. bendola.comntno.org
UV-Visible Spectroscopy : Gives insight into the electronic transitions within the complex and helps in proposing the coordination geometry around the metal center. ajol.inforesearchgate.net
Magnetic Susceptibility Measurements : Helps to determine the magnetic moment of the complex, which provides information about the oxidation state and spin state of the metal ion, further supporting the proposed geometry. ajol.infomdpi.com
Table 1: Synthesis and Characterization of Potential Transition Metal Complexes with Hydrazide/Hydrazone Ligands
| Metal Ion | Typical Precursor | General Synthetic Method | Common Characterization Techniques | Reference Example |
|---|---|---|---|---|
| Mo(VI) | MoO₂(acac)₂ | Reaction with Schiff base ligand in methanol. researchgate.net | Elemental Analysis, IR, ¹H NMR, X-ray Diffraction | Dioxidomolybdenum(VI) complexes with hydrazone ligands. researchgate.net |
| Zn(II) | ZnCl₂ | Reaction of metal salt with Schiff base ligand. ajol.info | Elemental Analysis, IR, UV-Vis, Molar Conductance | Zn(II) complex with a Schiff base derived from 2,6-diaminopyridine. ajol.info |
| Cu(II) | CuCl₂·2H₂O | Refluxing metal salt and ligand in ethanol. nih.gov | Elemental Analysis, IR, UV-Vis, Magnetic Susceptibility, TGA | Polymeric Cu(II) complex with a hydrazone ligand. researchgate.net |
| Cr(III) | CrCl₃·6H₂O | Reaction of metal salt with hydrazone ligand in ethanol. bendola.com | Elemental Analysis, Magnetic Susceptibility, IR, Reflectance Spectra, TGA | Cr(III) complex with a pyrazine-carbohydrazone ligand. bendola.com |
| Fe(II) | FeCl₂·4H₂O | Reaction of metal salt and ligand in ethanol with reflux. ntno.org | Elemental Analysis, TGA, FT-IR, Magnetic Susceptibility | Fe(II) tartarate complex. ntno.org |
| Ni(II) | NiCl₂·6H₂O | Mixing metal salt and ligand in a 1:2 molar ratio. nih.gov | Elemental Analysis, Molar Conductance, IR, UV-Vis, TGA | Ni(II) complex with a thiocarbonohydrazone ligand. nih.gov |
| Co(II) | CoCl₂·6H₂O | Mixing metal salt and ligand in a 1:2 molar ratio. nih.gov | Elemental Analysis, Molar Conductance, IR, UV-Vis, TGA | Co(II) complex with a thiocarbonohydrazone ligand. nih.gov |
Octahedral Geometry : This is a very common coordination geometry for transition metal complexes, including those with Cr(III), Fe(II), Co(II), and Ni(II). nih.govbendola.commdpi.com For instance, dioxidomolybdenum(VI) complexes derived from related hydrazone ligands have been shown to adopt a distorted octahedral geometry. researchgate.netresearchgate.net
Tetrahedral Geometry : This geometry is often found for d¹⁰ metal ions like Zn(II) and can also occur with Co(II) and Ni(II) complexes. ajol.infomdpi.com
Square Planar/Square Pyramidal Geometry : These geometries are characteristic of Cu(II) complexes. researchgate.net X-ray studies have revealed that Cu(II) can form square planar, tetrahedrally distorted square planar, or square pyramidal structures depending on the specific ligand and any coordinated solvent or counter-ions. researchgate.net
Table 2: Structural Data for Representative Transition Metal-Hydrazone Complexes
| Metal Ion | Typical Geometry | Coordination Number | Analytical Method | Reference Example |
|---|---|---|---|---|
| Mo(VI) | Distorted Octahedral | 6 | Single-crystal X-ray diffraction | Dioxidomolybdenum(VI)-hydrazone complex. researchgate.net |
| Zn(II) | Tetrahedral | 4 | Spectral and Magnetic Measurements | Complex with Schiff base derived from 2,6-diaminopyridine. ajol.info |
| Cu(II) | Square Pyramidal / Square Planar | 5 or 4 | Single-crystal X-ray diffraction | Polymeric copper(II) complex with N'-(pyridin-2-ylmethylene)isonicotinohydrazide. researchgate.net |
| Cr(III) | Octahedral | 6 | Physico-chemical studies | Complex with N′-(1-(2-hydroxyphenyl)ethylidene)pyrazine-2-carbohydrazide. bendola.com |
| Fe(II) | Octahedral | 6 | Physico-chemical studies | General observation for Fe(II) complexes. |
| Ni(II) | Octahedral | 6 | Spectral and Magnetic Measurements | Complex with thiosemicarbazone derived from 2-acetyl furan. researchgate.net |
| Co(II) | Octahedral | 6 | Spectral and Magnetic Measurements | Complex with thiosemicarbazone derived from 2-acetyl furan. researchgate.net |
Catalytic Applications of Metal-Hydrazide Complexes
Transition metal complexes incorporating hydrazide and hydrazone ligands are of significant interest for their catalytic activities in various organic transformations. nih.gov A prominent application is in the field of oxidation catalysis.
Complexes of high-valent transition metals, particularly Mo(VI), are effective catalysts for oxidation reactions, such as the epoxidation of olefins. researchgate.netresearchgate.netnih.gov Dioxidomolybdenum(VI) complexes with hydrazone ligands have been successfully employed as catalysts for the oxidation of substrates like cyclooctene (B146475) and thioanisole, using environmentally benign oxidants like hydrogen peroxide. researchgate.net The electronic properties of the ligand play a crucial role, with studies indicating that electron-withdrawing substituents can enhance the catalytic activity of the complex. researchgate.net Iron complexes have also been explored as catalysts for epoxidation reactions. mdpi.com The catalytic utility of these complexes stems from the ability of the metal center to activate the oxidant and facilitate the transfer of an oxygen atom to the substrate. rsc.org
An Examination of the Catalytic Applications of this compound
A comprehensive review of scientific literature and chemical databases reveals a notable absence of specific research focused on the coordination chemistry and catalytic applications of this compound. While the broader class of benzohydrazide (B10538) derivatives has been investigated for its ability to form metal complexes and act as catalysts, specific studies detailing these properties for this compound are not presently available. This article outlines the requested areas of focus and notes the lack of specific data for the target compound.
Homogeneous Catalysis
There is no specific information available in the reviewed scientific literature regarding the use of 5-Iodo-2-methylbenzohydrazide or its metal complexes in homogeneous catalysis. Generally, metal complexes containing hydrazide or hydrazone ligands have been explored as catalysts in various organic transformations. For instance, some palladium-hydrazide complexes have demonstrated catalytic activity in C-C coupling reactions. researchgate.net Furthermore, bis-ferrocenyl-hydrazide metal complexes have been investigated as homogeneous photocatalysts for oxidation reactions. rsc.org These examples highlight the potential of the broader compound class in homogeneous catalysis, but direct evidence for the catalytic activity of this compound is absent.
Heterogeneous Catalysis
Due to the lack of specific research findings for 5-Iodo-2-methylbenzohydrazide in the areas of coordination chemistry and catalysis, no data tables can be generated.
Chemical Reactivity and Derivatization Strategies
Reactions at the Hydrazide Moiety
The hydrazide functional group is a versatile platform for a variety of chemical transformations, including acylation, alkylation, arylation, condensation, and cyclization reactions. These reactions leverage the nucleophilic character of the nitrogen atoms within the hydrazide group.
The nitrogen atoms of the hydrazide group in 5-iodo-2-methylbenzohydrazide are nucleophilic and can readily react with various electrophiles.
Acylation: Acylation of benzohydrazide (B10538) derivatives can be achieved using acylating agents such as acid chlorides or anhydrides under mild conditions. semanticscholar.org These reactions typically occur at the terminal nitrogen atom, leading to the formation of N,N'-diacylhydrazines. researchgate.net The reactivity of the hydrazide towards acylation is influenced by the electronic nature of the substituents on the aromatic ring. ijraset.com
Alkylation: Alkylation of hydrazides and their derivatives, such as hydrazones, can be accomplished with alkyl halides. luxembourg-bio.comchemmethod.com The reaction proceeds via the formation of a nitrogen anion, which then acts as a nucleophile. jocpr.com Selective alkylation of either nitrogen atom can be achieved by using appropriate protecting groups and reaction conditions, allowing for precise control over the substitution pattern. jocpr.com
Arylation: Arylation of N-sulfonylhydrazones with boronic acids has been reported, suggesting a potential route for the introduction of aryl groups onto the hydrazide moiety of this compound derivatives. nih.gov These light-induced reactions offer an efficient method for synthesizing diarylmethanes and related structures. nih.gov
A summary of these reactions is presented in the table below.
| Reaction Type | Reagent Class | Product Type |
| Acylation | Acid Chlorides, Anhydrides | N,N'-Diacylhydrazines |
| Alkylation | Alkyl Halides | N-Alkylhydrazides |
| Arylation | Arylboronic Acids | N-Arylhydrazide Derivatives |
One of the most fundamental reactions of hydrazides is their condensation with aldehydes and ketones to form hydrazones. researchgate.netnih.gov This reaction involves the nucleophilic attack of the terminal nitrogen atom of the hydrazide on the carbonyl carbon, followed by the elimination of a water molecule. A new series of 2-hydroxy-5-iodo-N'-(1-arylethylidene)benzohydrazides has been synthesized through an efficient and clean procedure involving the condensation of 2-hydroxy-5-iodobenzohydrazide (B6147510) with various aryl ketones. nih.gov This method, utilizing a deep eutectic solvent as both solvent and catalyst under sonication, provides good to excellent yields in a short reaction time. nih.gov
The general reaction is as follows:
this compound + Aldehyde/Ketone → 5-Iodo-2-methyl-N'-(alkylidene/arylidene)benzohydrazone + H₂O
These hydrazones are valuable intermediates in organic synthesis and can be further modified or used in the construction of heterocyclic systems. researchgate.net
The following table provides examples of carbonyl compounds that can be used in condensation reactions with this compound.
| Carbonyl Compound | Product Type |
| Benzaldehyde | N'-(phenylmethylidene)-5-iodo-2-methylbenzohydrazide |
| Acetone | N'-(propan-2-ylidene)-5-iodo-2-methylbenzohydrazide |
| 4-Chlorobenzaldehyde | N'-(4-chlorophenylmethylidene)-5-iodo-2-methylbenzohydrazide |
| Cyclohexanone | N'-(cyclohexylidene)-5-iodo-2-methylbenzohydrazide |
The hydrazide and hydrazone derivatives of this compound are key precursors for the synthesis of a variety of five-membered heterocyclic compounds, which are of significant interest in medicinal chemistry. ekb.egnih.gov
Triazoles: 1,2,4-Triazoles can be synthesized from hydrazides through various multi-step reaction protocols. chemmethod.com One common method involves the reaction of hydrazides with reagents that provide the remaining carbon and nitrogen atoms of the triazole ring. For instance, the reaction of hydrazides with amidines or nitriles can lead to the formation of substituted 1,2,4-triazoles. isres.org Another approach involves the cyclization of N-acyl-thiosemicarbazide derivatives.
Oxadiazoles: 2,5-Disubstituted-1,3,4-oxadiazoles are readily synthesized from benzohydrazides. nih.govnih.govmsptm.orgresearchgate.net A common synthetic route involves the reaction of a benzohydrazide with a carboxylic acid or its derivative (such as an acid chloride or anhydride) followed by cyclodehydration. nih.gov Phosphorus oxychloride (POCl₃) is a frequently used dehydrating agent for this transformation. nih.gov Alternatively, oxidative cyclization of hydrazones using reagents like iodine can also yield 1,3,4-oxadiazoles. wikipedia.org
Thiadiazoles: 1,3,4-Thiadiazole derivatives can be prepared from the corresponding benzohydrazide. ijraset.comjocpr.comnih.gov A widely used method is the reaction of the benzohydrazide with carbon disulfide in the presence of a base to form a dithiocarbazate intermediate, which is then cyclized. Another common route involves the conversion of the benzohydrazide to a thiosemicarbazide (B42300) by reaction with a thiocyanate, followed by acid-catalyzed cyclization. jocpr.com
The following table summarizes the key reagents for these cyclization reactions.
| Heterocyclic System | Key Reagents/Intermediates |
| 1,2,4-Triazoles | Amidines, Nitriles, Thiosemicarbazides |
| 1,3,4-Oxadiazoles | Carboxylic Acids/Derivatives, Phosphorus Oxychloride, Iodine (for hydrazones) |
| 1,3,4-Thiadiazoles | Carbon Disulfide, Thiocyanates |
Functionalization and Transformations at the Aromatic Ring
The iodinated aromatic ring of this compound provides a handle for further functionalization, primarily through cross-coupling reactions at the iodo position. The existing substituents (iodo, methyl, and hydrazide groups) will also influence the potential for electrophilic aromatic substitution on the ring.
The carbon-iodine bond in this compound is susceptible to a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govyoutube.com
Suzuki Reaction: The Suzuki-Miyaura coupling involves the reaction of an aryl halide with a boronic acid or ester in the presence of a palladium catalyst and a base. beilstein-journals.orgnih.gov This reaction is highly versatile and tolerant of a wide range of functional groups, making it suitable for the derivatization of this compound with various aryl and heteroaryl groups. semanticscholar.org The reaction of 5-iodo-2'-deoxycytidine (B1674142) with 3-methoxyphenyl (B12655295) boronic acid has been successfully demonstrated, showcasing the utility of Suzuki coupling for modifying iodo-substituted aromatic systems. researchgate.net
Sonogashira Reaction: The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by palladium and copper co-catalysts. wikipedia.orgorganic-chemistry.orgyoutube.com This reaction is instrumental in the synthesis of arylalkynes and conjugated enynes. libretexts.org The reactivity of the aryl halide in Sonogashira coupling generally follows the order I > Br > Cl. wikipedia.org
Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. researchgate.netchim.it This reaction is a valuable method for the vinylation of aromatic rings.
The following table summarizes these cross-coupling reactions.
| Reaction Name | Coupling Partner | Product Type |
| Suzuki-Miyaura | Boronic acid/ester | Biaryl or Aryl-substituted compound |
| Sonogashira | Terminal alkyne | Arylalkyne |
| Heck | Alkene | Aryl-substituted alkene |
Further electrophilic aromatic substitution on the ring of this compound or its derivatives is influenced by the directing effects of the existing substituents. wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.comuci.edu
Methyl group (-CH₃): An activating group and an ortho-, para-director.
Iodo group (-I): A deactivating group but an ortho-, para-director.
Benzohydrazide group (-CONHNH₂): The carbonyl group is deactivating and a meta-director. However, the amide nitrogen has a lone pair that can participate in resonance, potentially complicating the directing effect. In many cases, acylamino groups are ortho-, para-directing.
Given these competing influences, the regioselectivity of electrophilic aromatic substitution would be complex and may lead to a mixture of products. The reaction conditions would need to be carefully controlled to favor a particular isomer. For instance, Friedel-Crafts acylation or alkylation on the aromatic ring would likely be challenging due to the presence of the deactivating carbonyl group. masterorganicchemistry.com Nitration or halogenation could potentially occur, with the position of substitution dictated by the interplay of the directing effects of the existing groups.
Side-Chain Modifications at the Methyl Group
No specific methods or research findings for the derivatization or modification of the 2-methyl group of this compound could be retrieved.
Mechanistic Elucidation of Key Reactions
There are no available studies detailing the reaction mechanisms for this particular compound.
It is important to note that the absence of published data does not necessarily indicate a lack of chemical reactivity, but rather a gap in the current body of scientific literature. Further research would be required to explore and document the chemical behavior of this compound in these specific areas.
Theoretical and Computational Investigations
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the fundamental electronic and structural properties of molecules. For 5-Iodo-2-methylbenzohydrazide, DFT calculations would be instrumental in understanding its behavior at the atomic level.
Electronic Structure Analysis and Molecular Orbitals
An analysis of the electronic structure of this compound would involve the characterization of its molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these frontier orbitals are crucial in predicting the molecule's reactivity, electronic transitions, and potential as an electron donor or acceptor. The presence of the electron-withdrawing iodine atom and the electron-donating methyl group on the benzene (B151609) ring would significantly influence the electron density distribution across the molecule.
Table 1: Hypothetical Electronic Properties of this compound
| Property | Predicted Value | Significance |
| HOMO Energy | Indicates the electron-donating ability. | |
| LUMO Energy | Indicates the electron-accepting ability. | |
| HOMO-LUMO Gap | Relates to chemical reactivity and stability. | |
| Dipole Moment | Measures the overall polarity of the molecule. |
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map would provide a visual representation of the charge distribution around this compound. This map is invaluable for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). It would be expected that the oxygen and nitrogen atoms of the hydrazide group would exhibit negative electrostatic potential, making them susceptible to electrophilic attack, while the hydrogen atoms of the amine group would show positive potential, indicating sites for nucleophilic interaction.
Vibrational Frequency Analysis and Spectroscopic Property Prediction
Theoretical vibrational frequency analysis is used to predict the infrared (IR) and Raman spectra of a molecule. For this compound, this analysis would help in assigning the characteristic vibrational modes associated with its functional groups, such as the C=O, N-H, and C-I stretching and bending frequencies. A comparison of the calculated spectra with experimental data, if available, would serve to validate the computational model.
Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
| C=O | Stretching | |
| N-H | Stretching | |
| N-H | Bending | |
| C-I | Stretching | |
| C-H (aromatic) | Stretching | |
| C-H (methyl) | Stretching |
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations offer insights into the conformational behavior and reaction pathways of molecules.
Conformational Analysis and Energy Landscapes
This compound possesses several rotatable bonds, leading to various possible conformations. A conformational analysis would identify the most stable spatial arrangements of the molecule by calculating the potential energy as a function of dihedral angles. The resulting energy landscape would reveal the global and local energy minima, providing information on the preferred shapes of the molecule in different environments.
Reaction Mechanism Predictions and Transition State Analysis
Computational methods can be employed to predict the mechanisms of chemical reactions involving this compound. This includes identifying the transition states, which are the highest energy points along the reaction coordinate, and calculating the activation energies. Such studies could elucidate the pathways for its synthesis, decomposition, or its interactions with other molecules. For instance, the mechanism of its formation from 5-iodo-2-methylbenzoic acid and hydrazine could be computationally modeled to understand the key steps and intermediates.
Molecular Docking Studies with Biological Targets (mechanistic insights)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in drug discovery and design for predicting the binding mode and affinity of a small molecule ligand to a specific biological target, typically a protein or enzyme. nih.govoatext.com The insights gained from these studies can elucidate the mechanism of action at a molecular level.
In a hypothetical study of this compound, molecular docking would be employed to understand its potential interactions with various biological targets. The process would involve preparing a 3D structure of the compound and docking it into the binding site of a selected receptor. The choice of receptor would be guided by any known or suspected biological activity of similar benzohydrazide (B10538) compounds. The primary goals would be to identify plausible binding poses and to understand the key interactions that stabilize the ligand-receptor complex. nih.gov
Following the determination of the most likely binding poses of this compound within a target's active site, the specific interactions between the ligand and the receptor would be analyzed in detail. This involves identifying and characterizing various types of non-covalent interactions, which are crucial for the stability of the complex.
These interactions typically include:
Hydrogen Bonds: Formed between hydrogen bond donors (like the N-H groups in the hydrazide moiety) and acceptors (like oxygen or nitrogen atoms in the receptor's amino acid residues).
Hydrophobic Interactions: Occur between the nonpolar parts of the ligand (e.g., the methyl-substituted benzene ring) and hydrophobic residues in the binding pocket.
Van der Waals Forces: Weak, short-range electrostatic attractive forces between uncharged molecules.
Halogen Bonds: Interactions involving the iodine atom on the benzene ring, which can act as a halogen bond donor.
Pi-Pi Stacking: Interactions between the aromatic ring of the ligand and aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in the receptor.
Detailed modeling of these interactions provides a structural hypothesis for the compound's mechanism of action. For instance, identifying which amino acid residues are critical for binding can guide future optimization of the ligand to enhance its potency and selectivity.
A key output of molecular docking simulations is the prediction of the binding affinity, often expressed as a docking score or estimated free energy of binding (ΔG). researchgate.net This value provides a quantitative measure of the strength of the interaction between the ligand and the receptor. A lower binding energy generally indicates a more stable and favorable interaction.
Table 1: Hypothetical Binding Affinity Predictions for this compound with Potential Biological Targets
| Biological Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| Target A | -8.5 | Tyr123, Ser245, Phe301 |
| Target B | -7.2 | Leu89, Val156, Ile200 |
| Target C | -6.8 | Asp110, Asn112, Arg250 |
This table is for illustrative purposes only, as no specific data for this compound is available.
Hotspot analysis is a computational method used to identify specific regions within a protein's binding site that contribute most significantly to the binding energy. These "hotspots" are typically amino acid residues that form highly favorable interactions with a ligand. By identifying these hotspots, researchers can understand the key drivers of binding and design new ligands that specifically target these regions to achieve higher affinity and specificity. For this compound, a hotspot analysis would reveal which residues in a given target are most crucial for its binding, providing a roadmap for future medicinal chemistry efforts.
Advanced Applications As Chemical Intermediates and Functional Materials
Role as Synthetic Precursor for Complex Organic Molecules
The true synthetic power of 5-Iodo-2-methylbenzohydrazide lies in its capacity to serve as a scaffold for constructing intricate molecular architectures. The interplay between the hydrazide group and the iodo-substituent allows for a multi-dimensional approach to synthesis, enabling the creation of diverse and complex organic molecules. Its precursor, 5-Iodo-2-methylbenzoic acid, is recognized as a crucial building block for its ability to undergo various coupling reactions, a utility that extends to the hydrazide derivative. nbinno.com
Intermediate in Heterocyclic Compound Synthesis
The benzohydrazide (B10538) functional group is a well-established and versatile precursor for the synthesis of a wide array of heterocyclic compounds, which are central to medicinal chemistry and material science. mdpi.com The hydrazide can undergo cyclization reactions with various reagents to form stable five- and six-membered rings. researchgate.net
Common transformations involving the hydrazide moiety include:
Reaction with aldehydes and ketones: This condensation reaction forms N-acylhydrazones, which are not only stable compounds in their own right but also serve as intermediates for further cyclization into rings like 1,3,4-oxadiazoles.
Reaction with dicarbonyl compounds: This can lead to the formation of pyridazine (B1198779) or pyrazole (B372694) derivatives.
Reaction with isothiocyanates: This pathway can be used to synthesize thiadiazole derivatives.
The presence of the iodo- and methyl- groups on the benzene (B151609) ring provides steric and electronic influences that can direct the course of these cyclization reactions, offering pathways to specific, highly substituted heterocyclic systems that might otherwise be difficult to access.
| Reactant Type | Resulting Heterocycle | Significance of Scaffold |
|---|---|---|
| Aldehydes, followed by oxidation | 1,3,4-Oxadiazoles | Common in anticancer and antimicrobial agents. mdpi.com |
| Carbon Disulfide | 1,3,4-Oxadiazole-2-thiones | Precursors for further functionalization. |
| Phosgene Equivalents | 1,3,4-Oxadiazol-2-ones | Found in various biologically active molecules. |
| β-Ketoesters | Pyrazolones | Core of many anti-inflammatory drugs. |
Building Block for Advanced Pharmaceutical and Agrochemical Scaffolds (excluding clinical data)
The utility of this compound extends significantly into the construction of scaffolds for pharmaceutical and agrochemical research. biointerfaceresearch.comacs.org The key to this application is the iodine atom, which serves as a reactive "handle" for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Heck couplings. nbinno.com These reactions are cornerstones of modern organic synthesis, allowing for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds.
This dual-functional nature allows for a modular approach to synthesis:
First, the hydrazide moiety can be used to construct a specific heterocyclic core.
Subsequently, the iodine atom on this core can be used to introduce additional molecular complexity and diversity through cross-coupling. For example, different aryl, heteroaryl, or alkyl groups can be attached at the 5-position, leading to the rapid generation of a library of related compounds for screening purposes.
This strategy is highly valuable in drug discovery and agrochemical development, where the exploration of chemical space around a core scaffold is essential for identifying new lead compounds. acs.orgresearchgate.net Benzohydrazide derivatives themselves are recognized as important pharmacophores in the development of new bioactive compounds. biointerfaceresearch.compensoft.net
Potential in Molecular Recognition and Sensing
The structural features of this compound and its derivatives make them promising candidates for applications in molecular recognition and chemical sensing. The ability to selectively bind to specific ions or molecules is the foundation of these technologies.
Design Principles for Chemosensors
Chemosensors are molecules designed to signal the presence of a specific analyte, often through a change in color (colorimetric) or fluorescence (fluorometric). nih.gov The fundamental design of a chemosensor involves two key components: a recognition unit (receptor) that selectively binds the target analyte, and a signaling unit (transducer) that produces a detectable output upon binding.
N-acylhydrazones, easily synthesized from this compound and an appropriate aldehyde, are excellent platforms for chemosensor design. openresearchlibrary.orgresearchgate.net
Recognition Unit: The hydrazone moiety (-C=N-NH-C=O) contains multiple donor atoms (nitrogen and oxygen) that can effectively coordinate with metal cations. The specific geometry and electronic nature of the binding pocket can be tuned by changing the aldehyde component, allowing for selectivity towards different ions. mdpi.com
Signaling Unit: The hydrazone can be conjugated with a fluorophore or chromophore. Upon ion binding, internal electronic processes such as Photoinduced Electron Transfer (PET), Chelation-Enhanced Fluorescence (CHEF), or Excited-State Intramolecular Proton Transfer (ESIPT) can be modulated, resulting in a distinct optical signal. researchgate.net
The 5-iodo-2-methylphenyl backbone can further influence the sensor's properties, for instance, by participating in stacking interactions or by providing a site for immobilization onto a surface.
| Component | Function | Example Mechanism |
|---|---|---|
| Hydrazone Moiety | Binds target analyte (e.g., metal ion) | Coordination via N and O atoms |
| Fluorophore/Chromophore | Generates optical signal | Fluorescence or color change |
| Analyte Binding | Modulates the signal | Inhibition of PET, leading to fluorescence "turn-on" |
Supramolecular Assembly and Host-Guest Interactions
Supramolecular chemistry involves the study of systems held together by non-covalent interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces. mdpi.com The structure of this compound is rich in features that promote such interactions. The amide and amine protons (-CONH- and -NH2) are potent hydrogen bond donors, while the carbonyl oxygen is a strong hydrogen bond acceptor. These groups can form robust and directional hydrogen-bonded networks, leading to the self-assembly of molecules into ordered, one-, two-, or three-dimensional structures. researchgate.net
In the context of host-guest chemistry, larger molecular structures or assemblies (hosts) can encapsulate smaller molecules (guests). nih.govrsc.org While this compound is too small to act as a host itself, it can be incorporated as a key structural element into larger macrocycles or polymers. nih.gov The specific recognition properties endowed by the benzohydrazide unit can be used to create hosts that selectively bind certain guests, while the iodine atom provides a site for further functionalization of the host structure. These host-guest systems have potential applications in areas like drug delivery and catalysis. rsc.org
Applications in Material Science
The unique combination of functional groups in this compound opens up possibilities for its use in the development of advanced materials.
The strong hydrogen-bonding capability of the benzohydrazide moiety can be exploited in the design of supramolecular polymers and gels. These materials are held together by reversible non-covalent bonds, which can impart interesting properties like self-healing and stimuli-responsiveness.
Furthermore, the iodine atom is a particularly useful feature for material science applications.
Polymer Functionalization: Iodinated aromatic compounds can be incorporated into polymers, either as monomers or as functional groups grafted onto a polymer backbone. tandfonline.com The iodine atom can then serve as a reactive site for post-polymerization modification, allowing for the attachment of other molecules to tailor the material's properties. For instance, iodinated polymers can be used as heterogeneous catalysts. rsc.org
Surface Modification: The molecule could be attached to surfaces (e.g., silica (B1680970) or gold) and the iodine atom used as a branching point to build complex surface architectures.
Hypervalent Iodine Chemistry: The iodine atom can be oxidized to a hypervalent state (e.g., iodine(III)), creating highly reactive species. researchgate.net Polymer-supported hypervalent iodine reagents are gaining attention as recyclable, environmentally benign oxidizing agents for various chemical transformations. rsc.org
Component in Porous Materials: Iodinated organic linkers can be used in the synthesis of metal-organic frameworks (MOFs) or porous organic polymers (POPs). acs.org The iodine atom can be used to modify the properties of the pores or as a site for post-synthetic modification.
The integration of this compound into polymeric or solid-state materials offers a pathway to creating functional materials with tailored chemical reactivity and physical properties. nih.gov
Despite a comprehensive search for scientific literature and data, there is a significant lack of specific information available on the chemical compound “this compound.” The preponderance of accessible research focuses on its precursor, 5-iodo-2-methylbenzoic acid, detailing its synthesis and applications as a chemical intermediate.
Information regarding the direct synthesis, characterization, and specific advanced applications of this compound, particularly concerning its incorporation into polymeric structures and the development of advanced organic materials, is not available in the public domain through standard chemical databases and academic search engines.
General principles of organic chemistry would suggest that this compound can be synthesized from 5-iodo-2-methylbenzoic acid or its corresponding acyl chloride or ester via a reaction with hydrazine. This resulting hydrazide would possess reactive sites—namely the hydrazide moiety and the C-I bond—that could theoretically allow for its use as a monomer or intermediate in polymer synthesis and materials science.
For instance, the hydrazide group could potentially react with dicarboxylic acids or their derivatives to form polyhydrazides, a class of polymers known for their thermal stability. The iodo-substituent on the aromatic ring could also serve as a handle for further functionalization or for cross-coupling reactions to create more complex polymeric architectures.
However, without specific studies or documented research findings on this compound, any discussion on its role in advanced applications would be purely speculative. Therefore, it is not possible to provide a detailed and scientifically accurate article based on the requested outline at this time. Further empirical research and publication in peer-reviewed journals would be necessary to elucidate the properties and potential of this specific compound.
Future Research Directions and Challenges
Development of More Efficient and Atom-Economical Synthetic Routes
The traditional synthesis of benzohydrazides often involves a two-step process starting from the corresponding carboxylic acid, which is first converted to an ester or acyl chloride before reaction with hydrazine hydrate mdpi.comthepharmajournal.com. This approach suffers from poor atom economy, generating stoichiometric byproducts and often requiring multiple purification steps. For 5-Iodo-2-methylbenzohydrazide, the synthesis of the precursor 5-iodo-2-methylbenzoic acid can also be complex, potentially involving multi-step sequences like nitration, reduction, and diazotization, which carry safety concerns googleapis.com.
Future research must focus on developing greener and more efficient synthetic methodologies. A primary goal is the direct, one-pot synthesis from 5-iodo-2-methylbenzoic acid and hydrazine.
Key research avenues include:
Catalytic Direct Amidation: The development of catalysts for the direct condensation of carboxylic acids and hydrazines is a high-priority area. Research into boronic acid catalysis, for instance, has shown that ortho-iodoarylboronic acids can effectively catalyze direct amidation at room temperature, eliminating the need for stoichiometric activating agents nih.govfigshare.comacs.orgorganic-chemistry.orgacs.org. Adapting such catalytic systems for hydrazide synthesis would significantly improve the process efficiency.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a green chemistry tool that dramatically reduces reaction times (from hours to minutes) and energy consumption compared to conventional heating nih.govresearchgate.net. Applying solvent-free, microwave-assisted conditions to the reaction of 5-iodo-2-methylbenzoic acid with hydrazine hydrate could provide a rapid and high-yielding route to the target compound nih.govresearchgate.net.
A comparison of a conventional versus a potential green synthetic route highlights the benefits of atom economy.
| Metric | Conventional Route (via Acyl Chloride) | Future Catalytic Route (Direct) | Improvement |
| Starting Materials | 5-Iodo-2-methylbenzoic acid, Thionyl chloride, Hydrazine hydrate | 5-Iodo-2-methylbenzoic acid, Hydrazine hydrate, Catalyst | Fewer reagents |
| Byproducts | SO₂, HCl, Hydrazine hydrochloride | Water | 93.3% Reduction in E-factor researchgate.net |
| Atom Economy | Lower (significant waste generated) | Higher (approaches 100%) | 16.8% Increase researchgate.net |
| Number of Steps | Two (activation then substitution) | One (direct condensation) | 50% Reduction researchgate.net |
| Conditions | Often requires reflux, inert atmosphere | Potentially room temperature, solvent-free | Energy efficient researchgate.net |
This interactive table is based on representative data for hydrazide synthesis, illustrating the potential improvements from adopting green chemistry principles researchgate.net.
Exploration of Novel Reactivity and Functionalization Pathways
This compound possesses two key functional groups—the carbon-iodine bond and the hydrazide moiety—that offer rich opportunities for chemical modification. The strategic functionalization of this scaffold can lead to a diverse library of novel compounds.
Functionalization via the C-I Bond: The carbon-iodine bond is a versatile "handle" for transition-metal-catalyzed cross-coupling reactions. The relatively weak nature of the C-I bond makes it highly reactive in reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations nobelprize.orgnbinno.comresearchgate.netsigmaaldrich.com. Future work could explore coupling this compound with a wide range of partners to synthesize complex molecules that would be otherwise difficult to access mdpi.com.
Reactions of the Hydrazide Moiety: The hydrazide group is a well-established precursor for the synthesis of numerous nitrogen-containing heterocycles, which are prevalent in medicinal chemistry mdpi.comthepharmajournal.comnih.gov. It can readily undergo condensation with aldehydes and ketones to form hydrazones or be used in cyclization reactions to create oxadiazoles, pyrazoles, and triazoles mdpi.comnih.gov.
Tandem and Domino Reactions: A frontier of research lies in designing reactions that exploit both functional groups in a single synthetic sequence. For example, an initial Suzuki coupling at the iodo position could be followed by an intramolecular cyclization involving the hydrazide group to rapidly build molecular complexity.
| Functional Group | Reaction Type | Potential Coupling Partner/Reagent | Resulting Structure/Compound Class |
| Aryl Iodide | Suzuki Coupling | Arylboronic acids | Biaryl hydrazides |
| Sonogashira Coupling | Terminal alkynes | Arylalkynyl hydrazides | |
| Buchwald-Hartwig Amination | Amines, Hydrazine | Aryl amine or bis-aryl hydrazine derivatives semanticscholar.org | |
| Heck Coupling | Alkenes | Alkenyl-substituted benzohydrazides | |
| Hydrazide | Hydrazone Formation | Aldehydes, Ketones | Hydrazide-hydrazones nih.govnih.gov |
| Heterocycle Synthesis | 1,3-Dicarbonyls | Pyrazole (B372694) derivatives mdpi.com | |
| Heterocycle Synthesis | Carbon disulfide, Orthoesters | Oxadiazole or Thiadiazole derivatives mdpi.com | |
| N-Alkylation/Arylation | Alkyl/Aryl halides | Substituted hydrazides mdpi.com |
Expansion into Interdisciplinary Research Areas (e.g., advanced materials, targeted mechanistic studies)
The unique combination of a heavy halogen atom and a metal-coordinating hydrazide group makes this compound a promising candidate for applications beyond traditional organic synthesis.
Advanced Materials:
Coordination Polymers and Metal-Organic Frameworks (MOFs): The benzohydrazide (B10538) moiety can act as a chelating ligand for metal ions thepharmajournal.com. Research has demonstrated the ability of benzohydrazide to form coordination polymers with lanthanide ions, for instance rsc.orgnih.gov. The presence of the iodo-substituent on the ligand could be used to construct novel materials with unique topologies through halogen bonding interactions or serve as a site for post-synthetic modification.
Supramolecular Chemistry: The iodine atom is an effective halogen bond donor, while the hydrazide N-H and C=O groups are classic hydrogen bond donors and acceptors. This molecule can therefore serve as a programmable building block for designing complex supramolecular assemblies and liquid crystals where the interplay of halogen and hydrogen bonding directs the final architecture.
Targeted Mechanistic Studies:
Organocatalysis: Studies have shown that the iodine atom in ortho-iodoarylboronic acids plays a crucial role as a hydrogen-bond acceptor in the transition state of direct amidation reactions nih.govfigshare.comacs.org. Derivatives of this compound could be designed as novel organocatalysts to explore and exploit this "halogen acceleration" effect in other chemical transformations.
Probes for Biological Systems: Iodinated molecules are often used as probes in biochemical studies due to the potential for X-ray crystallographic phasing and specific interactions. While outside the scope of dosage, the compound could be used in in vitro studies as a scaffold to understand molecular recognition at biological targets.
Addressing Computational Challenges in Predicting Complex Molecular Behavior
Accurate theoretical modeling of this compound presents significant computational challenges, stemming from the presence of a heavy atom and conformationally flexible groups. Addressing these challenges is crucial for predicting the compound's reactivity, properties, and interactions.
Challenges Related to the Iodine Atom:
Relativistic Effects: For heavy elements like iodine, relativistic effects become significant and can influence chemical properties. Standard quantum chemical methods often neglect these effects, leading to inaccurate predictions.
Halogen Bonding: Modeling the σ-hole interaction responsible for halogen bonding is notoriously difficult for many common density-functional theory (DFT) methods. Delocalization errors inherent to many functionals can lead to incorrect descriptions of these non-covalent interactions, even with empirical dispersion corrections researchgate.netsemanticscholar.org. High-accuracy methods like coupled-cluster theory or specifically tuned DFT functionals are often required nih.gov.
Conformational Complexity: The molecule has several rotatable bonds (e.g., Ar-C, C-N, N-N), leading to a complex potential energy surface with multiple local minima. Thoroughly sampling this conformational space to identify the most stable structures is computationally expensive.
Intermolecular Interactions: The hydrazide group's ability to form strong hydrogen bonds complicates the prediction of crystal structures and behavior in solution. Accurately modeling the delicate balance between hydrogen bonding, halogen bonding, and weaker van der Waals forces is a major hurdle.
| Molecular Feature | Computational Challenge | Required Theoretical Approach |
| Iodine Atom | Relativistic Effects & Spin-Orbit Coupling | Methods incorporating relativistic Hamiltonians (e.g., Dirac-Hartree-Fock) |
| Halogen Bonding Interaction | High-level ab initio methods (e.g., CCSD(T)); range-separated or dispersion-corrected DFT functionals researchgate.netacs.org | |
| Basis Set Requirements | Large basis sets with polarization and diffuse functions (e.g., aug-cc-pVTZ) researchgate.net | |
| Hydrazide Group | Conformational Flexibility | Global optimization algorithms; Molecular dynamics simulations |
| Strong Hydrogen Bonding | Explicit solvent models; Crystal structure prediction algorithms | |
| Whole Molecule | Interplay of Non-covalent Forces | Quantum Theory of Atoms in Molecules (QTAIM); Non-covalent Interaction (NCI) plots |
Overcoming these computational hurdles will enable a deeper understanding of the molecule's intrinsic properties and guide the rational design of new experiments and applications.
Q & A
Q. Advanced
- Acylation : Introduce acetyl or benzoyl groups to reduce hydrolysis in aqueous media.
- Coordination complexes : Chelate with transition metals (Cu²+, Zn²+) to stabilize the hydrazide and enable catalytic activity.
- Heterocycle formation : React with diketones to form pyrazole or triazole rings, improving thermal stability.
Monitor modifications via IR (loss of N-H peaks) and XRD (new crystal packing) .
What safety precautions and storage conditions are recommended for handling this compound, based on its physicochemical properties?
Q. Basic
- Storage : Keep in amber glass vials at 2–8°C under inert gas (N₂/Ar) to prevent iodine loss and oxidation.
- Handling : Use PPE (gloves, goggles) due to potential skin/eye irritation. Avoid contact with strong oxidizers (e.g., KMnO₄) to prevent explosive reactions.
- Disposal : Treat with 10% sodium thiosulfate to neutralize iodine before disposal .
How does the position of the iodine substituent in this compound influence its electronic properties and reactivity compared to other regioisomers?
Advanced
The 5-iodo group exerts strong ortho/para-directing effects:
- Electrophilic substitution : Iodine deactivates the ring, favoring nitration at the 4-position.
- Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids proceed faster than 3-iodo analogs due to reduced steric hindrance.
- Electronic effects : The electron-withdrawing iodine increases hydrazide acidity (pKa ~8.5 vs. ~9.2 for chloro analogs). Comparative studies with 2-Iodo-6-methoxybenzoic acid highlight steric vs. electronic trade-offs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
